molecular formula C10H6BrClO B12830874 1-Bromo-6-chloronaphthalen-2-ol

1-Bromo-6-chloronaphthalen-2-ol

Katalognummer: B12830874
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: BBAMQILJPDIRLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-6-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively, and a hydroxyl group at the 2 position

Vorbereitungsmethoden

The synthesis of 1-Bromo-6-chloronaphthalen-2-ol typically involves halogenation reactions. . This reaction involves the conversion of an amino group to a diazonium salt, followed by its substitution with bromine and chlorine under specific conditions. Industrial production methods may involve similar halogenation techniques, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-Bromo-6-chloronaphthalen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include Selectfluor, sodium dithionite, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-6-chloronaphthalen-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Bromo-6-chloronaphthalen-2-ol exerts its effects is primarily through its interactions with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-6-chloronaphthalen-2-ol can be compared with other halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene and 6-Bromo-1-chloronaphthalen-2-ol . These compounds share similar structural features but differ in the positions of the halogen atoms. The unique positioning of bromine and chlorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.

Similar Compounds

  • 1-Bromo-8-chloronaphthalene
  • 6-Bromo-1-chloronaphthalen-2-ol
  • 1-Bromo-2-chloronaphthalene

These compounds, while similar in structure, exhibit different properties and reactivities due to the variations in halogen positioning.

Eigenschaften

Molekularformel

C10H6BrClO

Molekulargewicht

257.51 g/mol

IUPAC-Name

1-bromo-6-chloronaphthalen-2-ol

InChI

InChI=1S/C10H6BrClO/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13/h1-5,13H

InChI-Schlüssel

BBAMQILJPDIRLM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2Br)O)C=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.